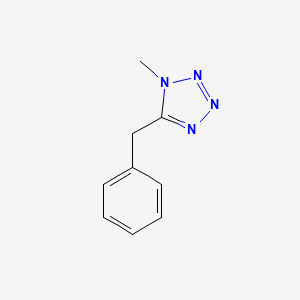

5-benzyl-1-methyl-1H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-benzyl-1-methyltetrazole |

InChI |

InChI=1S/C9H10N4/c1-13-9(10-11-12-13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

JEOXKTVMDHJAQG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

5-benzyl-1-methyl-1H-tetrazole chemical structure and properties

Structure, Synthesis, and Pharmacological Utility

Executive Summary

This technical guide analyzes 5-benzyl-1-methyl-1H-tetrazole , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Unlike its 2,5-disubstituted isomer, the 1,5-disubstituted motif serves as a rigid bioisostere for cis-amide bonds, offering unique metabolic stability and hydrogen-bonding vectors.[2] This document addresses the primary challenge in working with this molecule: regioselective synthesis . We provide a comparative analysis of alkylation versus cyclization pathways, definitive spectroscopic identification protocols, and handling procedures for high-nitrogen energetic precursors.[2]

Part 1: Structural Architecture & Physicochemical Profile[1]

The tetrazole ring is an aromatic azapyrrole containing four nitrogen atoms.[1][2] The 5-benzyl-1-methyl derivative represents the 1,5-disubstituted regioisomer.[1][2]

1.1 The Regioisomerism Challenge

The fundamental difficulty in synthesizing this compound is the "N1 vs. N2" competition.[2] The tetrazolate anion is an ambident nucleophile.[1][2]

-

1,5-isomer (Target): Higher polarity, higher dipole moment (approx.[2] 5.0 D), usually higher boiling/melting point.[2]

-

2,5-isomer (Impurity): Lower polarity, lower dipole moment (approx.[2] 2.5 D), thermodynamically favored in simple alkylations.[2]

1.2 Physicochemical Data Table

Data represents typical values for 1,5-disubstituted benzyl-tetrazoles.

| Property | Value / Characteristic | Note |

| Molecular Formula | C₉H₁₀N₄ | MW: 174.20 g/mol |

| Appearance | White crystalline solid or viscous oil | MP depends on crystal packing/purity; typically 50–70°C range for 1-Me analogs.[1][2] |

| LogP (Predicted) | ~1.2 – 1.5 | More hydrophilic than the 2-methyl isomer.[1][2] |

| H-Bond Acceptors | 3 (N2, N3, N4) | N4 is the most basic site in the 1-substituted ring.[2] |

| pKa (Conjugate Acid) | ~ -3.0 to -4.0 | Weakly basic; protonation occurs at N4.[1][2] |

| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility (unless salt formation occurs).[2] |

Part 2: Spectroscopic Identification (The "Senior Scientist" Validation)

Distinguishing the 1-methyl (target) from the 2-methyl (byproduct) is critical.[1][2] Do not rely solely on TLC.[1][2] Use ¹³C NMR as the gold standard.

-

¹³C NMR Diagnostic (C5 Position):

-

1-methyl isomer (1,5): The tetrazole C5 carbon resonates upfield (typically 150–156 ppm ).[2]

-

2-methyl isomer (2,5): The tetrazole C5 carbon resonates downfield (typically 162–167 ppm ).[2]

-

Mechanism:[1][2][3][4] The N1-substitution disrupts the ring current less than N2-substitution, but electron density distribution leads to this distinct shielding pattern.[2]

-

-

¹H NMR Trends:

Part 3: Synthetic Pathways & Regiocontrol[1][2]

To synthesize 5-benzyl-1-methyl-1H-tetrazole, researchers typically face a choice between Alkylation (Path A) and De Novo Cyclization (Path B).[1][2]

3.1 Pathway Analysis (DOT Diagram)

Caption: Figure 1. Regiodivergence in tetrazole synthesis. Path A (top) yields mixtures; Path B (bottom) is selective for the 1,5-isomer.[2]

3.2 Recommended Protocol: The Modified Von Braun/Hassner Method

Why this method? Direct alkylation of 5-benzyltetrazole yields predominantly the 2-methyl isomer (often 80:20 ratio).[1][2] To get the 1-methyl isomer cleanly, we must "lock" the methyl group in place before closing the ring.[2]

Reagents:

-

Phosphorus Pentachloride (PCl₅) or Triflic Anhydride (Tf₂O)[2]

-

Sodium Azide (NaN₃)

-

Acetonitrile (Solvent)

Step-by-Step Protocol:

-

Imidoyl Chloride Formation:

-

In a flame-dried flask under Argon, dissolve N-methyl-2-phenylacetamide (1.0 eq) in anhydrous DCM or Toluene.

-

Stir at RT for 1–2 hours until CO₂ evolution ceases (if using oxalyl chloride) or until TLC shows consumption of amide. Caution: This generates the imidoyl chloride intermediate.[2]

-

-

Tetrazole Cyclization:

-

Safety Note: Azide reactions can be explosive.[1][2] Use a blast shield.[1][2]

-

Cool the solution to 0°C.

-

Add NaN₃ (3.0 eq) carefully (solid addition or as a solution in DMF/Acetonitrile).[1]

-

Allow to warm to RT and stir for 12–24 hours. (Some substrates require heating to 50°C, but benzyl groups are reactive; monitor carefully).[1][2]

-

-

Workup & Purification:

Part 4: Pharmacological Relevance[1][2][4][6][7][8]

4.1 Bioisosterism: The cis-Amide Mimic

The 1,5-disubstituted tetrazole is a rigid surrogate for a cis-amide bond.[1][2]

-

Geometry: The distance between the C5 substituent and the N1 substituent mimics the

twist.[2] -

Metabolic Stability: Unlike amides, the tetrazole ring is resistant to proteases and esterases, prolonging half-life (

).[2]

4.2 Biological Pathway Interaction (PD-L1 Context)

Recent studies suggest 1,5-disubstituted tetrazoles can act as scaffold linkers in PD-1/PD-L1 inhibitors, facilitating dimerization of the PD-L1 protein and preventing its interaction with T-cells.[1][2]

Caption: Figure 2. Pharmacological logic of the 1,5-tetrazole scaffold in drug design.

Part 5: Safety & Handling (Critical)

-

Energetics: Low molecular weight tetrazoles are high-nitrogen compounds.[1][2] While 5-benzyl-1-methyl-1H-tetrazole is relatively stable due to the benzyl weight, never distill the reaction mixture to dryness if residual azides are present.[2]

-

Hydrazoic Acid (HN₃): If using acidic conditions with NaN₃, HN₃ gas may form.[1][2] It is highly toxic and explosive.[1][2][3] Keep reaction pH > 4.5 where possible or use efficient ventilation.[1][2]

References

-

Butler, R. N. (1984).[1][2] Tetrazoles. Comprehensive Heterocyclic Chemistry, 5, 791-838.[2] (Seminal review on tetrazole chemistry and NMR shifts).

-

Hassner, A., & Stern, M. (1986).[2] Synthesis of alkyl azides with a polymeric reagent. Angewandte Chemie International Edition, 25(5), 478-479.[2] (Foundational work on azide cycloadditions). [2]

-

Dömling, A., et al. (2021).[2][4] 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists.[1][2][5] RSC Medicinal Chemistry.[1][2] (Demonstrates the pharmacological application of this specific scaffold).

-

Rostovtsev, V. V., et al. (2002).[1][2] A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1][2] Angewandte Chemie, 41(14), 2596-2599.[2] (Context for regioselectivity in click chemistry vs. thermal tetrazole synthesis). [2]

-

PubChem Compound Summary. (2024). 5-benzyl-1H-tetrazole (Parent structure data).[1][2][6][7] [2]

Sources

- 1. 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]

- 4. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]

- 5. 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 5-Benzylthio-1H-tetrazole | 21871-47-6 [chemicalbook.com]

- 7. pnrjournal.com [pnrjournal.com]

A Senior Application Scientist's Guide to 5-Benzyl-1-methyl-1H-tetrazole and 5-Benzyl-2-methyl-2H-tetrazole Isomers

Abstract

For researchers, scientists, and professionals in drug development, understanding the nuances of isomeric structures is paramount. Tetrazole derivatives, in particular, are a significant class of heterocyles in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids.[1][2][3] The methylation of 5-benzyltetrazole yields two distinct regioisomers: 5-benzyl-1-methyl-1H-tetrazole and 5-benzyl-2-methyl-2H-tetrazole. Although structurally similar, their physicochemical properties, stability, and biological activities can differ significantly. This in-depth guide provides a technical overview of the synthesis, structural differentiation, and core properties of these two isomers, offering field-proven insights to inform experimental design and interpretation.

Introduction to Tetrazole Isomerism

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[4][5] When substituted at the 5-position, such as with a benzyl group, the remaining proton on the tetrazole ring can reside on either the N1 or N2 nitrogen atom, leading to two tautomeric forms.[4][6] Alkylation of the tetrazole anion, a common synthetic step, can occur at either of these positions, resulting in a mixture of the N1- and N2-alkylated isomers.[7] The ratio of these products is highly dependent on the reaction conditions.[8]

The choice between the 1-methyl and 2-methyl isomer is a critical decision in drug design, as the position of the methyl group influences the molecule's electronic distribution, polarity, and how it interacts with biological targets.[3]

Synthesis and Regioselectivity of Methylation

The synthesis of the title isomers begins with the preparation of the precursor, 5-benzyltetrazole. This is typically achieved through a [3+2] cycloaddition reaction between benzyl cyanide and an azide source, such as sodium azide.[9][10]

The subsequent methylation of 5-benzyltetrazole is the critical step where regioselectivity comes into play. The alkylation of 5-substituted tetrazolate anions with an electrophile, such as methyl iodide, often yields a mixture of the 1-methyl and 2-methyl isomers.[7][8]

Caption: General reaction scheme for the methylation of 5-benzyltetrazole.

Causality Behind Experimental Choices:

The ratio of the 1-methyl to 2-methyl isomer is influenced by several factors:

-

Solvent: Polar aprotic solvents like DMF tend to favor the formation of the N2 isomer.[7]

-

Counter-ion: The nature of the cation associated with the tetrazolate anion can influence the site of alkylation.

-

Steric and Electronic Effects: The electronic properties and steric bulk of the substituent at the 5-position play a crucial role. Increased substituent electronegativity and steric hindrance generally favor methylation at the N2 position.[8]

Spectroscopic Differentiation: A Comparative Analysis

Distinguishing between the 5-benzyl-1-methyl-1H-tetrazole and 5-benzyl-2-methyl-2H-tetrazole isomers is reliably achieved through nuclear magnetic resonance (NMR) spectroscopy.[4][6]

¹H NMR Spectroscopy:

The most diagnostic signal in the ¹H NMR spectrum is that of the N-methyl protons. Generally, the N-methyl protons of the 2-methyl isomer (N2-CH₃) appear at a higher field (further upfield, lower ppm value) compared to the N-methyl protons of the 1-methyl isomer (N1-CH₃). For instance, in a related system, the N2-CH₂ signal appeared at a higher field than the N1-CH₂ signal.[7] The benzylic protons (CH₂) also show distinct chemical shifts for each isomer.

¹³C NMR Spectroscopy:

The chemical shifts of the N-methyl carbon and the quaternary carbon of the tetrazole ring (C5) are also highly informative. The C5 carbon signal in 1,5-disubstituted tetrazoles typically appears in the range of 155-160 ppm.[4][11] Subtle but consistent differences in the chemical shifts of these carbons allow for unambiguous identification of each isomer.

| Signal | 5-benzyl-1-methyl-1H-tetrazole (Predicted) | 5-benzyl-2-methyl-2H-tetrazole (Predicted) | Key Differentiator |

| N-CH₃ (¹H) | Lower Field (more downfield) | Higher Field (more upfield) | N2-methyl is typically more shielded.[7] |

| Benzyl-CH₂ (¹H) | Distinct Chemical Shift | Distinct Chemical Shift | Environment of the benzyl group differs. |

| C5-tetrazole (¹³C) | ~155-160 ppm | ~155-160 ppm | Subtle but measurable shift.[11] |

| N-CH₃ (¹³C) | Distinct Chemical Shift | Distinct Chemical Shift | Reflects the different electronic environment. |

Note: The exact ppm values can vary depending on the solvent and instrument used. The key is the relative difference in chemical shifts.

Experimental Protocols

Protocol 1: Synthesis of 5-Benzyltetrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzyl cyanide (1 equivalent) and sodium azide (2 equivalents) in dimethylformamide (DMF).

-

Catalysis: Add a Lewis acid catalyst, such as zinc chloride or nano-TiCl₄·SiO₂ (catalytic amount), to the mixture.[12]

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully add ice water and acidify with HCl (4N) to precipitate the product.

-

Purification: Filter the white solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 5-benzyltetrazole.

Protocol 2: Methylation of 5-Benzyltetrazole and Isomer Separation

-

Anion Formation: Suspend 5-benzyltetrazole (1 equivalent) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (1.5 equivalents).

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC.

-

Workup: Filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Separation: The resulting residue, a mixture of the 1-methyl and 2-methyl isomers, is then purified using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating the two isomers.

Caption: Workflow for the separation and analysis of tetrazole isomers.

Relative Stability and Reactivity

The relative stability of the 1-methyl and 2-methyl tetrazole isomers is a subject of ongoing study. Computationally, for the parent tetrazole, the 2H-tautomer is favored in the gas phase, while the 1H-tautomer is more stable in the solid phase.[3] The 2-substituted isomers are often considered the thermodynamically less-stable regioisomers.[13] However, this can be influenced by the nature of the substituent at the C5 position.

The reactivity of the isomers can also differ. The lone pair of electrons on the nitrogen atoms of the tetrazole ring can participate in further reactions, and the position of the methyl group will influence the nucleophilicity and basicity of the remaining nitrogen atoms.

Applications in Drug Development

Tetrazole-containing compounds are prevalent in pharmaceuticals, acting as antihypertensives, anti-allergics, antibiotics, and anticonvulsants.[1][2] The tetrazole moiety in drugs like losartan and candesartan is a key component for their therapeutic effect.[2] The ability to selectively synthesize either the 1-methyl or 2-methyl isomer of a tetrazole-containing drug candidate is crucial for structure-activity relationship (SAR) studies. By comparing the biological activity of the two isomers, researchers can determine which configuration provides the optimal interaction with the target receptor or enzyme, leading to more potent and selective drugs.

Conclusion

The 5-benzyl-1-methyl-1H-tetrazole and 5-benzyl-2-methyl-2H-tetrazole isomers, while originating from the same precursor, are distinct chemical entities. A thorough understanding of the factors governing their synthesis and the analytical techniques for their differentiation is essential for any scientist working with this class of compounds. The choice of reaction conditions directly impacts the isomeric ratio, and precise characterization, primarily through NMR spectroscopy, is non-negotiable for ensuring the purity and identity of the desired compound. These principles are fundamental to the rational design and development of novel tetrazole-based therapeutics.

References

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available at: [Link]

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

-

5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}. NIH. Available at: [Link]

-

Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. Available at: [Link]

-

Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]

-

Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. ResearchGate. Available at: [Link]

- Positional selectivity of the methylation of 5-substituted tetrazolate anions. ResearchGate.

-

Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. ACS Publications. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]

-

Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity. ResearchGate. Available at: [Link]

-

Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. Available at: [Link]

-

1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate. Available at: [Link]

- Process for the preparation of 5-substituted 1-alkyltetrazoles. Google Patents.

-

Supplementary information. Rsc.org. Available at: [Link]

-

Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. The Royal Society of Chemistry. Available at: [Link]

-

Pharmacological Potential and Medicinal Applications of Substituted Tetrazole Analogs (A Review). ResearchGate. Available at: [Link]

-

Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at: [Link]

- Vibrational spectroscopy of triazoles and tetrazole. ResearchGate.

-

Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]

-

Relative Stability of cis- and trans-Hydrindanones. MDPI. Available at: [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link]

- Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles.

-

Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. Available at: [Link]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Available at: [Link]

-

Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. CORE. Available at: [Link]

-

Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. Available at: [Link]

- SUPPLEMENTARY INFORMATION.

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phmethods.net [phmethods.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanomedicine-rj.com [nanomedicine-rj.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.org.za [scielo.org.za]

- 13. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioisosteric Properties of 1-Methyl-5-Substituted Tetrazoles

Abstract

In the landscape of modern medicinal chemistry, bioisosterism serves as a foundational strategy for the rational design and optimization of therapeutic agents. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a tetrazole ring is a well-established tactic to enhance pharmacokinetic profiles and modulate biological activity.[1][2][3] This guide moves beyond the conventional acidic 5-substituted-1H-tetrazole to provide an in-depth exploration of the 1-methyl-5-substituted tetrazole moiety. By blocking the acidic N-H proton through methylation, this scaffold transitions from an acidic functional group to a neutral, lipophilic, and metabolically robust entity. We will dissect its unique physicochemical properties, delineate synthetic methodologies, and analyze its strategic application as a non-classical bioisostere for both carboxylic acids and, more significantly, cis-amide bonds in drug discovery.

The Principle of Bioisosteric Replacement: From Carboxylic Acids to N-Substituted Tetrazoles

Bioisosterism is the principle of exchanging functional groups within a biologically active molecule with other groups that possess similar physicochemical properties, with the goal of refining the compound's pharmacological profile.[4] The 5-substituted-1H-tetrazole ring is a quintessential non-classical bioisostere of the carboxylic acid group.[2][5] This is due to their comparable pKa values (typically 4.5-4.9 for the tetrazole vs. 4.2-4.5 for the carboxylic acid), planar geometry, and ability to participate in similar ionic and hydrogen bonding interactions.[6][7]

The strategic decision to methylate the tetrazole ring at the N1 position fundamentally alters its character. The resulting 1-methyl-5-substituted tetrazole is no longer an acid mimic in the literal sense; it is a neutral heterocycle. This transformation unlocks a different set of applications, primarily aimed at:

-

Improving Metabolic Stability: The tetrazole ring is inherently more resistant to metabolic pathways like β-oxidation that degrade carboxylic acids.[1][8]

-

Increasing Lipophilicity: Replacing a polar carboxylate group with the neutral N-methylated tetrazole can significantly enhance a compound's ability to cross cellular membranes.[1][9]

-

Mimicking Peptide Bonds: Crucially, the 1,5-disubstituted tetrazole scaffold serves as an excellent geometric and electronic mimic of the cis-amide bond, a high-energy conformation that is often critical for the biological activity of peptides.[4][8]

A Comparative Analysis of Physicochemical Properties

The rationale for employing the 1-methyl-5-substituted tetrazole core is rooted in its distinct physicochemical profile compared to its carboxylic acid and 5-substituted-1H-tetrazole predecessors.

| Property | Carboxylic Acid (R-COOH) | 5-Substituted-1H-tetrazole | 1-Methyl-5-Substituted Tetrazole | Causality and Field-Proven Insights |

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Not acidic | Methylation at N1 removes the acidic proton, transforming the moiety into a neutral group. This is critical for applications requiring blood-brain barrier penetration or avoiding toxicities associated with acidic functional groups.[10] |

| Lipophilicity (LogP) | Low to Moderate | Moderate | Moderate to High | The removal of the ionizable proton significantly reduces polarity and increases lipophilicity, often leading to improved bioavailability and cell permeability.[1][2][9] |

| Hydrogen Bonding | Donor & Acceptor | Donor & Acceptor | Acceptor Only | The -COOH and tetrazole N-H can donate a proton. The 1-methyltetrazole loses this ability but retains three sp² nitrogen atoms that are effective hydrogen bond acceptors, allowing it to engage with biological targets.[8] |

| Metabolic Stability | Susceptible to glucuronidation and β-oxidation.[10] | Generally high; resistant to many common metabolic pathways.[1][2][8] | High | The tetrazole core is metabolically robust. N-methylation can further block potential sites of metabolism, enhancing the compound's half-life. |

| Electronic Profile | Planar, polarized C=O bond. | Planar, electron-rich aromatic system. | Planar, electron-rich aromatic system. | The delocalized π-electron system is a key feature that allows it to mimic the resonance-stabilized structures of amides and carboxylates.[6] |

| Primary Bioisosteric Role | N/A | Carboxylic Acid[3][11][12][13] | cis-Amide Bond, Neutral Carboxylic Acid Surrogate[4][8] | Its geometry makes it a superior mimic for the sterically constrained cis-amide conformation, providing a powerful tool for designing peptidomimetics. |

Synthesis and Methodologies: A Self-Validating System

The synthesis of 1-methyl-5-substituted tetrazoles is a well-documented process, though it presents a key challenge: regioselectivity.

Core Protocol: Regioselective Alkylation of 5-Substituted Tetrazoles

The most prevalent method involves the alkylation of a pre-formed 5-substituted tetrazole. However, the tetrazolate anion is ambident, meaning alkylation can occur at either the N1 or N2 positions, leading to a mixture of 1,5- and 2,5-disubstituted isomers.[14][15] Controlling the regioselectivity is therefore the primary objective of any robust synthetic protocol.

Step-by-Step Experimental Protocol:

-

Salt Formation: Dissolve 1.0 equivalent of the desired 5-substituted-1H-tetrazole in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Add 1.1 equivalents of a base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C to form the tetrazolate anion.

-

Causality: The formation of the anion is essential to activate the tetrazole ring for nucleophilic attack on the alkylating agent. The choice of base and solvent can influence the subsequent N1/N2 selectivity.

-

-

Methylation: While maintaining the temperature at 0 °C, slowly add 1.05 equivalents of a methylating agent (e.g., dimethyl sulfate or methyl iodide).[15] Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

-

Causality: Steric hindrance from the 5-substituent can favor alkylation at the less-hindered N2 position, while more polar, coordinating solvents can favor N1 alkylation. The choice of methylating agent can also impact the isomer ratio.

-

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isomer Separation: The resulting crude product, often a mixture of 1,5- and 2,5-isomers, must be separated. This is typically achieved via column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Self-Validation: The identity and purity of the desired 1-methyl-5-substituted isomer must be unequivocally confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The distinct chemical shifts of the N-methyl group and the ring carbon in the two isomers provide clear diagnostic evidence.[14]

-

Synthetic Workflow Diagram

Caption: Synthetic workflow from nitrile to 1,5-disubstituted tetrazole.

Strategic Applications in Drug Design

The unique properties of the 1-methyl-5-substituted tetrazole moiety make it a versatile tool for addressing specific challenges in drug discovery.

Diagram of Bioisosteric Relationships

Caption: Bioisosteric replacement of functional groups with a 1-methyltetrazole.

Case Study 1: Peptidomimetics and the cis-Amide Mimic

In peptide-based drug design, controlling conformation is paramount for achieving high receptor affinity and selectivity. Most peptide bonds exist in a low-energy trans conformation. However, for certain biological targets, a high-energy cis conformation is required for binding. This cis conformation is often unstable. The 1,5-disubstituted tetrazole ring is an effective and widely recognized bioisostere for the cis-amide bond.[4][8] Its planar structure and the fixed geometry of the substituents at the 1- and 5-positions effectively lock the molecule into a conformation that mimics the cis-amide, preventing isomerization and pre-organizing the pharmacophore for optimal receptor interaction.[4] This strategy has been instrumental in developing conformationally constrained analogues of bioactive peptides.

Case Study 2: Enhancing CNS Penetration

The blood-brain barrier (BBB) is notoriously difficult for acidic compounds to cross. A common strategy to improve the CNS penetration of a drug candidate containing a carboxylic acid is to replace it with a neutral bioisostere. The 1-methyl-5-substituted tetrazole serves this purpose effectively. By removing the ionizable proton, the overall polarity of the molecule is reduced, and its lipophilicity is increased. This shift in physicochemical properties can dramatically improve the molecule's ability to passively diffuse across the BBB, transforming a peripherally acting agent into a centrally active one. While this removes the potential for ionic interactions, the retained hydrogen bond accepting capability of the ring nitrogens can often preserve the necessary binding interactions at the target site.

Conclusion and Future Perspectives

The 1-methyl-5-substituted tetrazole is far more than a simple derivative of its acidic parent. It is a sophisticated and powerful bioisostere that offers medicinal chemists a unique solution to challenges of metabolic instability, membrane permeability, and conformational control. Its role as a neutral, lipophilic scaffold and, most importantly, as a conformationally locked cis-amide bond mimic, ensures its continued relevance in the design of next-generation therapeutics.[4][8][9] Future research will likely focus on expanding its application in novel peptidomimetic designs, exploring its use in covalent drug design through further functionalization, and leveraging its distinct electronic properties to engage with new and challenging biological targets.

References

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

-

Fischer, N., & Karaghiosoff, K. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Materials, 18(13), 5483. [Link]

-

Modha, S. G., Kumar, A., & Varma, R. S. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14936-15001. [Link]

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]

-

El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., & Guillaumet, G. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(1), M1194. [Link]

- Google Patents. (2013). CN103351354B - 1-methyl-5-amino tetrazole synthetic method.

-

Zhou, H., & Wang, L. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 21(16), 1844-1858. [Link]

-

Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Malaria Control & Elimination, 10(167). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

-

Boraei, A. A. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 46(4), 939-942. [Link]

-

Al-Hourani, B. J. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-19. [Link]

-

Kumar, V., & Sharma, V. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(13), 2591-2615. [Link]

-

University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]

-

Biot, C., Bauer, H., Schirmer, R. H., & Davioud-Charvet, E. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(24), 5972-5983. [Link]

-

Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 15-37. [Link]

-

Biot, C., Bauer, H., Schirmer, R. H., & Davioud-Charvet, E. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5972-5983. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nanomedicine-rj.com [nanomedicine-rj.com]

- 15. CN103351354B - 1-methyl-5-amino tetrazole synthetic method - Google Patents [patents.google.com]

Difference between 1H-tetrazole and 2H-tetrazole tautomers

Structural Dynamics, Analytical Characterization, and Medicinal Utility[1]

Executive Summary

The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a metabolically stable bioisostere of the carboxylic acid.[1][2] However, its efficacy is governed by a complex tautomeric equilibrium between the 1H-tetrazole and 2H-tetrazole forms. This guide dissects the thermodynamic and kinetic drivers of this equilibrium, provides validated protocols for analytical differentiation, and outlines synthetic strategies to control regioselectivity during drug development.

The Fundamental Equilibrium: Thermodynamics & Phase Dependence

The tetrazole ring (

1.1 The Polarity Paradox

The most critical differentiator between the two tautomers is their electronic distribution.

-

1H-Tetrazole: Highly polar. The proton at N1 disrupts the symmetry, creating a massive dipole moment.

-

2H-Tetrazole: Less polar. The proton at N2 allows for a more symmetrical electron distribution.

Table 1: Physicochemical Comparison of Tautomers

| Property | 1H-Tetrazole | 2H-Tetrazole | Mechanistic Driver |

| Dipole Moment ( | ~5.15 D | ~2.10 D | Vector summation of lone pair electrons. |

| Gas Phase Stability | +2 to +4 kcal/mol | Ground State | 2H is more aromatic (higher HOMA index) in isolation. |

| Solid State Form | Dominant | Rare | Intermolecular Hydrogen Bonding networks stabilize 1H. |

| Polar Solution (DMSO) | Dominant | Minor | High dielectric solvents stabilize the large dipole of 1H. |

| Non-Polar Solution | Minor | Dominant | Low dielectric constant favors the less polar 2H form. |

1.2 Visualizing the Equilibrium

The transition between these states is solvent-dependent. The following diagram illustrates the energy landscape shifts based on the environment.

Figure 1: Environmental influence on tetrazole tautomeric preference.

Analytical Characterization: Distinguishing the Indistinguishable

In solution, the proton exchange rate is often faster than the NMR timescale, leading to averaged signals. However, precise assignment is required for regulatory filing (CMC).

2.1 Nuclear Magnetic Resonance (NMR)

- H NMR: Generally useless for tautomer assignment in solution due to rapid exchange and broadening.

- C NMR: The ring carbon typically appears between 155–165 ppm . While not definitive for tautomerism in fast exchange, N-alkylated regioisomers show distinct shifts.

-

N NMR (The Gold Standard): Nitrogen chemical shifts are highly sensitive to protonation state.

-

N-H Nitrogen: Shielded (upfield).

-

N=N Nitrogen: Deshielded (downfield).

-

Protocol: Use

HMBC to correlate the ring proton (if visible) or substituent protons to specific nitrogens.

-

2.2 X-Ray Crystallography

In the solid state, the equilibrium freezes. Unsubstituted and 5-substituted tetrazoles almost exclusively crystallize in the 1H-form to maximize intermolecular hydrogen bonding (N-H···N), forming ribbon-like or sheet structures.

Synthetic Regioselectivity: Controlling N1 vs. N2

When alkylating a 5-substituted tetrazole, you effectively lock the tautomer, creating distinct N1-alkyl or N2-alkyl regioisomers. This is a critical process step; N2 isomers are often pharmacologically preferred but harder to synthesize purely.

3.1 The Alkylation Challenge

The tetrazolate anion is an ambident nucleophile.

-

N2-Alkylation: Generally favored by sterics . The N2 position is less hindered than N1 (which is adjacent to the C5 substituent).

-

N1-Alkylation: Can be favored by electronics or chelation (e.g., if the C5 substituent has a lone pair that coordinates a metal ion like

or

3.2 Experimental Protocol: Regioselective Alkylation

Objective: Synthesize N2-ethyl-5-phenyltetrazole (Target) vs. N1-isomer.

Materials:

-

5-Phenyltetrazole (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Base:

(mild) or -

Solvent: Acetone (favors N2) or DMF (favors mixtures)

Workflow:

-

Dissolution: Dissolve 5-phenyltetrazole in Acetone (0.5 M).

-

Deprotonation: Add

(1.5 eq) and stir for 30 min at RT. Note: The resulting tetrazolate anion delocalizes charge.[3] -

Addition: Dropwise addition of Ethyl Iodide.

-

Reaction: Reflux for 4-6 hours. Monitor by TLC (N2 isomer is usually less polar/higher

than N1). -

Workup: Filter inorganic salts. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Result: Typically 70:30 to 80:20 ratio favoring the N2-isomer due to steric hindrance at N1.

-

Figure 2: Mechanistic pathways determining regioselectivity in tetrazole alkylation.

Medicinal Chemistry: The Bioisostere Advantage[3]

Tetrazoles are classically used to replace carboxylic acids (

4.1 Why Replace COOH with Tetrazole?

-

Acidity (pKa): Tetrazoles have a pKa of ~4.5–5.0, nearly identical to carboxylic acids (~4.2–4.8). They are ionized at physiological pH (7.4).

-

Lipophilicity: The tetrazolate anion is significantly more lipophilic than the carboxylate anion.[4] This enhances membrane permeability and oral bioavailability.

-

Metabolic Stability: Tetrazoles are resistant to many metabolic pathways that degrade carboxylic acids (e.g., glucuronidation, beta-oxidation).

4.2 Case Study: Losartan (Angiotensin II Receptor Blocker)

In the development of Losartan, the replacement of a carboxylic acid with a tetrazole ring was the breakthrough step.[4]

-

Binding: The tetrazole anion forms a bidentate salt bridge with Arg167 in the AT1 receptor.

-

Tautomer Relevance: While Losartan acts as an anion, the neutral drug substance (during formulation/crystallization) exists primarily as the 2H-tautomer (or N2-trityl protected precursor during synthesis) due to the bulky biphenyl scaffold steering the equilibrium.

References

-

BenchChem. (2025).[1][6] A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry. Retrieved from

-

Poplavskaya, Y. V., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. CONICET. Retrieved from

-

Butler, R. N. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry.[5] Retrieved from

-

Kiselev, E., et al. (2011).[7] Structure and spectroscopic properties of tetrazoles.[1][7][8][9][10] National Institutes of Health (NIH). Retrieved from

-

Alam, M. & Keeting, J. (2024).[11] Regioselective alkylation of versatile indazoles and tetrazoles. Beilstein Journal of Organic Chemistry.[11] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Tetrazole - Wikipedia [en.wikipedia.org]

- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

5-benzyl-1-methyl-1H-tetrazole molecular weight and formula

An In-Depth Technical Guide to 5-benzyl-1-methyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole motif is a cornerstone in medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group in drug candidates. This substitution often enhances the lipophilicity and metabolic stability of the parent molecule, contributing to improved pharmacokinetic profiles.[1][2] 1,5-disubstituted tetrazoles, such as 5-benzyl-1-methyl-1H-tetrazole, are of particular interest due to their potential to mimic the cis-amide bond in peptidomimetics.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-benzyl-1-methyl-1H-tetrazole, offering valuable insights for professionals in drug discovery and development.

Core Molecular Attributes

While direct experimental data for 5-benzyl-1-methyl-1H-tetrazole is not extensively documented in the provided literature, its fundamental properties can be accurately inferred from its constituent parts and the well-characterized parent compound, 5-benzyl-1H-tetrazole.

Molecular Formula and Weight

The parent compound, 5-benzyl-1H-tetrazole, has a molecular formula of C₈H₈N₄ and a molecular weight of approximately 160.18 g/mol .[4][5][6] The addition of a methyl group to the N1 position of the tetrazole ring results in the following:

-

Molecular Formula: C₉H₁₀N₄

-

Molecular Weight: 174.20 g/mol

These values are crucial for stoichiometric calculations in synthesis and for characterization by mass spectrometry.

Structural and Physicochemical Properties

A summary of the key structural and predicted physicochemical properties of 5-benzyl-1-methyl-1H-tetrazole is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 5-benzyl-1-methyl-1H-tetrazole | N/A |

| Molecular Formula | C₉H₁₀N₄ | Inferred |

| Molecular Weight | 174.20 g/mol | Inferred |

| Canonical SMILES | CN1N=NN=C1CC2=CC=CC=C2 | Inferred |

| InChI Key | Inferred from parent compound | [4] |

| Predicted XlogP | ~1.9 (Increased from 1.4 for parent) | Inferred[4] |

| Appearance | Expected to be a crystalline solid | Inferred |

Synthesis of 1,5-Disubstituted Tetrazoles

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[2] For the synthesis of N-substituted tetrazoles like 5-benzyl-1-methyl-1H-tetrazole, a subsequent alkylation step is typically employed.

General Synthetic Approach

A plausible and commonly utilized synthetic route to 5-benzyl-1-methyl-1H-tetrazole involves a two-step process:

-

Formation of the Tetrazole Ring: Reaction of benzyl cyanide with an azide source, such as sodium azide, to form 5-benzyl-1H-tetrazole. This reaction is often catalyzed by a Lewis acid.

-

N-Methylation: Alkylation of the resulting 5-benzyl-1H-tetrazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. It is important to note that this step can yield a mixture of N1 and N2 isomers.

The following diagram illustrates the general workflow for the synthesis of 5-benzyl-1-methyl-1H-tetrazole.

Caption: General synthetic workflow for 5-benzyl-1-methyl-1H-tetrazole.

Detailed Experimental Protocol (Hypothetical)

The following is a representative protocol based on general methods for the synthesis of similar compounds.[7][8]

Step 1: Synthesis of 5-benzyl-1H-tetrazole

-

To a solution of benzyl cyanide (1 equivalent) in a suitable solvent such as DMF, add sodium azide (1.5 equivalents) and a catalytic amount of zinc chloride (0.2 equivalents).

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

-

The precipitated product is then filtered, washed with water, and dried to yield 5-benzyl-1H-tetrazole.

Step 2: Synthesis of 5-benzyl-1-methyl-1H-tetrazole

-

Dissolve 5-benzyl-1H-tetrazole (1 equivalent) in a polar aprotic solvent like acetone or acetonitrile.

-

Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.

-

Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction for 6-12 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the pure 5-benzyl-1-methyl-1H-tetrazole.

Spectroscopic Characterization

While specific spectra for 5-benzyl-1-methyl-1H-tetrazole are not available in the provided search results, the expected spectroscopic features can be predicted based on the analysis of the parent compound and related structures.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum of 5-benzyl-1-methyl-1H-tetrazole is expected to show the following key signals:

-

Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm, corresponding to the five protons of the benzyl group.

-

Methylene Protons: A singlet at approximately δ 4.3 ppm, corresponding to the two protons of the -CH₂- group.

-

N-Methyl Protons: A singlet around δ 3.9-4.1 ppm, corresponding to the three protons of the N-CH₃ group. The chemical shift of the N-methyl group is a key indicator for distinguishing between the N1 and N2 isomers, with the N1-methyl group typically appearing at a slightly different chemical shift than the N2-methyl group.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation:

-

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).

-

Methylene Carbon: A signal for the benzylic carbon.

-

N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen of the tetrazole ring.

-

Tetrazole Carbon: A signal for the C5 carbon of the tetrazole ring.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174.20.

Applications in Drug Discovery and Development

Tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antihypertensive, antibacterial, antifungal, and anticancer properties.[1][11] The 5-benzyl-1-methyl-1H-tetrazole scaffold, as a bioisostere, can be incorporated into various molecular frameworks to modulate their pharmacological properties.

The following diagram illustrates the central role of the tetrazole motif in medicinal chemistry.

Caption: The role of the tetrazole core in conferring desirable drug-like properties.

Safety and Handling

While specific toxicity data for 5-benzyl-1-methyl-1H-tetrazole is not available, the parent compound, 5-benzyl-1H-tetrazole, is listed as an irritant.[4] It is prudent to handle all tetrazole derivatives with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-benzyl-1-methyl-1H-tetrazole represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, while requiring careful control to manage isomer formation, is achievable through established chemical methodologies. The insights provided in this guide regarding its properties, synthesis, and potential applications are intended to support researchers and scientists in leveraging the unique characteristics of this compound in their drug discovery and development endeavors.

References

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

-

5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451 - PubChem. Available at: [Link]

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO.

- Some Practical Methods for the Application of 5-Metallo-1-benzyl-1H-tetrazoles in Synthesis.

- US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents.

-

1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. Available at: [Link]

-

Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cylopentyl-1H-tetrazole | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. Available at: [Link]

-

Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti - The Royal Society of Chemistry. Available at: [Link]

- Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H50675.03 [thermofisher.com]

- 6. 5-Benzyl-1H-tetrazole, 99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. scielo.org.za [scielo.org.za]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Theoretical Background: The Challenge of Regioselectivity

An In-depth Guide to the N-Methylation of 5-benzyl-1H-tetrazole using Methyl Iodide

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the methylation of 5-benzyl-1H-tetrazole using methyl iodide. It delves into the underlying chemical principles governing the reaction's regioselectivity, offers a robust experimental protocol, and outlines methods for the separation and characterization of the resulting isomeric products. Our approach emphasizes the causality behind experimental choices, ensuring a thorough understanding of the process.

The alkylation of 5-substituted-1H-tetrazoles is a cornerstone reaction in medicinal chemistry, often employed to modify the physicochemical properties of tetrazole-containing compounds, which are common bioisosteres for carboxylic acids.[1][2] The reaction with an electrophile, such as methyl iodide, is not straightforward due to the ambident nucleophilic character of the tetrazolate anion formed upon deprotonation.

Upon treatment with a base, the proton on the tetrazole ring is removed, generating a tetrazolate anion. This anion possesses two primary nucleophilic centers: the N1 and N2 nitrogen atoms. The negative charge is delocalized across the ring, leading to two major resonance structures. Consequently, the subsequent alkylation reaction typically yields a mixture of two regioisomers: 1-methyl-5-benzyl-1H-tetrazole (the N1 isomer) and 2-methyl-5-benzyl-1H-tetrazole (the N2 isomer).[3][4]

Figure 1: Reaction mechanism for the methylation of 5-benzyl-1H-tetrazole.

Controlling the ratio of these isomers is a significant synthetic challenge. The outcome is influenced by a delicate interplay of several factors:

-

Solvent Polarity: The solvent can influence the association of the tetrazolate anion with its counter-ion, affecting the relative nucleophilicity of the N1 and N2 positions.[5]

-

Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH) determines the counter-ion (K⁺, Na⁺). The size and coordination properties of this ion can sterically or electronically favor one nitrogen over the other.[5]

-

Temperature: Reaction temperature can be a critical factor. In many cases, lower temperatures favor the formation of the N2-alkylated product, which is often the kinetic product, while higher temperatures can favor the thermodynamically more stable N1 isomer.[6]

-

Steric and Electronic Effects: The benzyl group at the C5 position exerts its own steric and electronic influence, which can affect the accessibility and reactivity of the adjacent N1 and N4 positions.

Experimental Protocol: Synthesis of N-Methylated 5-benzyl-1H-tetrazole

This protocol is designed to be a reliable starting point for the methylation reaction. Researchers should note that optimization of conditions may be necessary to favor a specific isomer.

Materials and Reagents

| Reagent/Material | Supplier | CAS Number | Notes |

| 5-benzyl-1H-tetrazole | Commercial | 5220-00-8 | Starting material. |

| Methyl Iodide (Iodomethane) | Commercial | 74-88-4 | Alkylating agent. Light-sensitive. |

| Potassium Carbonate (K₂CO₃) | Commercial | 584-08-7 | Anhydrous, powdered base. |

| Acetone | Commercial | 67-64-1 | Anhydrous, reaction solvent. |

| Ethyl Acetate | Commercial | 141-78-6 | Extraction solvent. |

| Hexanes | Commercial | 110-54-3 | Eluent for chromatography. |

| Deionized Water | In-house | 7732-18-5 | For work-up. |

| Sodium Sulfate (Na₂SO₄) | Commercial | 7757-82-6 | Anhydrous, for drying. |

| Silica Gel (230-400 mesh) | Commercial | 7631-86-9 | For column chromatography. |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR spectrometer

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5-benzyl-1H-tetrazole (1.60 g, 10.0 mmol) and anhydrous acetone (25 mL).

-

Base Addition: Add anhydrous potassium carbonate (1.52 g, 11.0 mmol, 1.1 equiv) to the suspension. Stir vigorously for 15 minutes at room temperature to facilitate the formation of the potassium tetrazolate salt.

-

Alkylation: Add methyl iodide (0.68 mL, 1.56 g, 11.0 mmol, 1.1 equiv) to the reaction mixture dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:2 mixture of hexanes/ethyl acetate as eluent) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the solid potassium salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (30 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water (3 x 20 mL) to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a mixture of isomers.[4]

-

-

Purification:

-

The N1 and N2 isomers must be separated by silica gel column chromatography.[3][4]

-

Prepare a slurry of silica gel in hexanes and pack a column.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). The isomers typically have different polarities and will elute separately. Collect fractions and analyze by TLC to identify the pure products.

-

Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

-

Figure 2: General experimental workflow for methylation and isomer separation.

Product Characterization and Isomer Identification

Accurate identification of the N1 and N2 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.

Key NMR Distinctions

The electronic environment of the tetrazole ring carbons and adjacent protons differs significantly between the two isomers. This results in characteristic chemical shifts in both ¹H and ¹³C NMR spectra.

-

¹³C NMR: The most reliable indicator is the chemical shift of the quaternary carbon (C5) of the tetrazole ring. This carbon is significantly more deshielded in the N2 isomer compared to the N1 isomer, typically by 9-12 ppm.[4]

-

¹H NMR: The chemical shift of the benzylic methylene protons (-CH₂-) attached to the tetrazole ring also provides a clear distinction. These protons are typically observed at a higher field (more shielded) in the N1 isomer compared to the N2 isomer.[3]

| Isomer | Typical ¹H Shift (-CH₂-) | Typical ¹³C Shift (C5) |

| 1-methyl-5-benzyl-1H-tetrazole (N1) | ~5.85 ppm | ~154 ppm |

| 2-methyl-5-benzyl-1H-tetrazole (N2) | ~5.96 ppm | ~165 ppm |

| Note: Exact chemical shifts may vary depending on the NMR solvent and instrument. |

By integrating the signals corresponding to the benzylic protons of each isomer in the ¹H NMR spectrum of the crude reaction mixture, one can accurately determine the N1:N2 product ratio.

Conclusion and Further Optimization

The methylation of 5-benzyl-1H-tetrazole with methyl iodide is a fundamental reaction that reliably produces a mixture of N1 and N2 isomers. The provided protocol offers a robust method for synthesis, separation, and characterization. For researchers aiming to selectively synthesize one isomer over the other, further optimization is recommended. A systematic investigation into the effects of different bases (e.g., NaH, Cs₂CO₃), solvents (e.g., DMF, THF, DMSO), and reaction temperatures can be undertaken to tune the regioselectivity of the alkylation.[5] These modifications can alter the nature of the tetrazolate ion pair, thereby influencing the kinetic and thermodynamic pathways of the reaction.

References

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org. [Link]

-

Dadras, A., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

- Singh, P., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Molecular Structure, 1265.

- Kumar, V., & Sharma, P. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 136-147.

-

Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14930-14995. [Link]

- BenchChem. (2025).

- Lukin, S., et al. (2020). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.

- Kaur, N., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7373-7390.

-

Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(14), 4104. [Link]

- Fischer, N., et al. (Patent). (2011). Process for the preparation of 5-substituted 1-alkyltetrazoles.

- Wang, R., et al. (2017).

-

Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(10), 1945. [Link]

-

Lukin, S., et al. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 44(27), 11487-11494. [Link]

- Dell'Anna, F., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3929.

- Thakur, A., & Kumar, A. (2020). C2‐(1 N/2 N‐Methyl‐tetrazole)methyl Ether (MeTetMe) as a Stereodirecting Group for 1,2‐trans‐β‐O‐Glycosylation. Chemistry – An Asian Journal, 15(21), 3564-3568.

- Dell'Anna, F., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3929.

-

Bakonyi, M., et al. (2023). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. The Journal of Organic Chemistry, 88(11), 7352-7360. [Link]

- Aouine, Y., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. Journal Marocain de Chimie Hétérocyclique, 16(1), 134-141.

-

Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(1), 35-64. [Link]

-

Lejkowski, M., et al. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Molecules, 27(19), 6296. [Link]

- BenchChem. (n.d.). Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem.com.

-

Crozier, B. F. (2018). Nitrogen-Rich Heterocycles – A Study of the Use of Tetrazole and Pentazole as Ligands. White Rose eTheses Online. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nanomedicine-rj.com [nanomedicine-rj.com]

- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Ugi-Azide Multicomponent Synthesis of 1,5-Disubstituted Tetrazoles

Executive Summary

The Ugi-Azide reaction is a four-component condensation (4CR) that provides rapid access to 1,5-disubstituted tetrazoles (1,5-DS-T).[1] By replacing the carboxylic acid component of the classic Ugi reaction with a source of hydrazoic acid (HN₃), researchers can synthesize peptidomimetic tetrazoles in a single pot.

These scaffolds are critical in medicinal chemistry as bioisosteres for cis-amide bonds and carboxylic acids , offering improved metabolic stability and bioavailability.[2] This guide details the mechanistic rationale, optimized protocols using trimethylsilyl azide (TMSN₃), and critical safety measures for handling in situ generated hydrazoic acid.

Scientific Foundation: Mechanism & Causality

To optimize the Ugi-Azide reaction, one must understand the delicate equilibrium of the intermediates. The reaction does not proceed through a concerted pathway but rather a stepwise cascade where the nitrilium ion is the critical gatekeeper.

The Mechanistic Pathway

-

Imine Formation: The amine and aldehyde condense to form a Schiff base (imine), releasing water.

-

Protonation: The acidic azide source (HN₃ generated in situ) protonates the imine, increasing its electrophilicity.

-

Isocyanide Insertion: The isocyanide performs an

-addition onto the iminium ion, generating the highly reactive nitrilium ion . -

Azide Interception: The azide anion (

) attacks the electrophilic carbon of the nitrilium ion. -

Electrocyclic Ring Closure: The resulting imidoyl azide intermediate undergoes a spontaneous [3+2] cycloaddition (1,5-electrocyclization) to form the stable tetrazole ring.

Mechanistic Visualization

The following diagram illustrates the convergence of the four components and the critical ring-closure step.

Figure 1: Mechanistic flow of the Ugi-Azide reaction.[3] The Nitrilium Ion formation is the rate-determining step in hindered systems.

Strategic Component Selection

Success depends on balancing steric and electronic factors.

| Component | Selection Criteria | Expert Insight |

| Solvent | Methanol (MeOH) is standard. | High dielectric constant stabilizes the ionic nitrilium intermediate. If solubility is poor, use 2,2,2-Trifluoroethanol (TFE) to accelerate kinetics via hydrogen bonding. |

| Azide Source | TMSN₃ (Trimethylsilyl azide) | Preferred for research scale. Safer to handle than metal azides and soluble in organic media. Generates HN₃ in situ upon reaction with MeOH. |

| Amine | Primary amines (aliphatic/aromatic). | Sterically bulky amines (e.g., tert-butyl) may slow imine formation. Pre-condensation (2 hours) is recommended for anilines. |

| Isocyanide | Commercial or synthesized.[4][5][6][7] | The "limiting reagent" in terms of odor and cost. Add last to prevent side reactions. |

Experimental Protocol: The "Gold Standard" (TMSN₃ Method)

This protocol is designed for a 1.0 mmol scale synthesis. It prioritizes safety and yield.

Reagents[5][8]

-

Isocyanide (1.0 mmol)[1]

-

Trimethylsilyl azide (TMSN₃) (1.2 mmol)

-

Methanol (anhydrous, 3.0 mL)

Step-by-Step Methodology

-

Imine Pre-formation (Optional but Recommended):

-

In a screw-capped vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (1.5 mL).

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This ensures the Schiff base is available before the acidic azide is introduced, reducing side reactions.

-

-

Azide Addition:

-

Add TMSN₃ (1.2 equiv) to the reaction mixture.

-

Caution: Ensure the vial is vented via a needle if working on a larger scale, or use a pressure-rated vessel. TMSN₃ reacts with MeOH to release HN₃ (gas).

-

-

Isocyanide Addition:

-

Add the Isocyanide (1.0 equiv) dissolved in the remaining Methanol (1.5 mL).

-

Seal the vessel.[8]

-

-

Reaction:

-

Stir at Room Temperature for 24 hours .

-

Monitoring: Check via TLC or LC-MS. The disappearance of the isocyanide is the best indicator of completion.

-

-

Workup & Purification:

-

Concentrate the reaction mixture in vacuo (rotary evaporator) in a well-ventilated fume hood.

-

Safety Note: Do not heat the water bath above 40°C to avoid volatilizing residual HN₃ or decomposing unstable azides.

-

Purify the residue via silica gel flash chromatography.[9]

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc). Tetrazoles are polar; if the product streaks, add 1% Acetic Acid to the eluent.

-

-

Workflow Diagram

Figure 2: Optimized experimental workflow for Ugi-Azide synthesis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Reversibility of imine formation. | Add molecular sieves (4Å) to the reaction to trap water. |

| No Reaction | Steric hindrance in the nitrilium formation. | Switch solvent to 2,2,2-Trifluoroethanol (TFE) . The acidic nature of TFE activates the imine. |

| Side Products | Passerini-type side reaction (if acid impurities present). | Ensure reagents are acid-free.[10] Use fresh TMSN₃. |

| Stuck at Intermediate | Failure of ring closure.[11] | Heat the reaction to 50°C. Warning: Do not exceed boiling point of solvent in sealed tube. |

Safety Protocol: Handling Hydrazoic Acid (HN₃)

The Ugi-Azide reaction generates Hydrazoic Acid (HN₃) in situ. This compound is highly toxic and explosive.[4][12]

-

Engineering Controls: All reactions must be performed in a functioning fume hood.

-

Avoid Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform with Sodium Azide (NaN₃).[9] This forms di- and tri-azidomethane, which are extremely explosive [1].

-

Metal Incompatibility: Avoid using metal spatulas or needles (Copper, Lead, Brass) with azide solutions.[10] Heavy metal azides are shock-sensitive explosives.[10]

-

Quenching: Upon completion, if excess azide is suspected, quench the reaction mixture with aqueous Sodium Nitrite (

) and dilute Sulfuric Acid (

References

-

Safe Handling of Azides. University of Pittsburgh, Environmental Health & Safety.[12] Available at: [Link]

- Ugi, I.

-

Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 2000. [Link]

-

Neochoritis, C. G., et al. "A Review of Syntheses of 1,5-Disubstituted Tetrazole Derivatives." Molecules, 2021.[1] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. Unveiling the Role of Sodium Azide (NaN3) in Organic Reactions - Oreate AI Blog [oreateai.com]

- 6. nanomedicine-rj.com [nanomedicine-rj.com]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. safety.pitt.edu [safety.pitt.edu]

Application Note: Regioselective Methylation of 5-Substituted Tetrazoles

Topic: Reagents for Regioselective Tetrazole Methylation Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a metabolically stable bioisostere for carboxylic acids. It is the defining pharmacophore in the "Sartan" class of antihypertensives (e.g., Valsartan, Losartan). However, the methylation of 5-substituted tetrazoles presents a classic regioselectivity challenge: the annular tautomerism between the 1H- and 2H-forms leads to mixtures of N1-methyl and N2-methyl isomers.

This guide provides a technical analysis of reagents and conditions to control this regioselectivity, offering validated protocols for synthesizing N2-dominant products (the thermodynamic sink) and strategies for accessing the elusive N1-isomers.[1]

Mechanistic Foundation: The Selectivity Paradox

To control the reaction, one must understand the reacting species. The 5-substituted tetrazole exists in equilibrium. Upon deprotonation, the resonance-stabilized tetrazolate anion is the nucleophile.

Electronic vs. Steric Control[2]

-

The N2 Position (Thermodynamic): The N2 atom is generally the most nucleophilic site in the tetrazolate anion and leads to the thermodynamically more stable product. Alkylation at N2 preserves the aromaticity of the ring more effectively than at N1.

-

The N1 Position (Kinetic/Steric): The N1 atom is adjacent to the C5-substituent. Steric bulk at C5 severely hampers N1-alkylation, pushing the reaction almost exclusively toward N2. Accessing N1 requires minimizing steric clash or using specific directing groups.

Pathway Visualization

The following diagram illustrates the bifurcation of the alkylation pathway based on the tautomeric equilibrium and transition states.

Figure 1: Bifurcation of tetrazole alkylation pathways. N2-alkylation is generally favored by sterics and thermodynamics.

Reagent Selection & Solvent Effects[2][3]

The choice of alkylating agent and solvent creates the "environment" that dictates the N1:N2 ratio.

Reagent Comparative Analysis

| Reagent | Primary Selectivity | Mechanism Type | Safety Profile | Key Application |

| Methyl Iodide (MeI) | N2-Major (typ. 3:1 to 10:1) | SN2 (Hard Electrophile) | Toxic, Volatile | Standard lab-scale synthesis. |

| Dimethyl Sulfate (DMS) | N2-Major | SN2 | Highly Toxic | Industrial scale (Sartans). |

| Trimethylsilyldiazomethane (TMSCHN₂) | N2-Major | Protonation / SN2 | Safer than Diazomethane | "Clean" methylation; avoids salt byproducts. |

| Methyl Trichloroacetimidate | N1-Selective (Variable) | Acid-Catalyzed SN1-like | Irritant | Accessing N1 isomers under acidic conditions. |

The "Ion-Pair" Solvent Effect

-

Polar Aprotic (DMF, DMSO): Solvates the cation (e.g., K+), leaving a "naked," highly reactive tetrazolate anion. This favors the N2-isomer (thermodynamic control).

-

Non-Polar / Protic (Toluene, MeOH): Promotes tight ion-pairing or hydrogen bonding. While N2 is still often favored due to sterics, these solvents can sometimes increase the proportion of N1 by coordinating with the N2/N3 lone pairs, shielding them.

Diagnostic Toolkit: Distinguishing Isomers

Correctly identifying the regioisomers is critical. They often have very similar Rf values on silica gel. 13C NMR is the definitive method for assignment.

| Feature | N1-Methyl Isomer | N2-Methyl Isomer | Mechanistic Reason |

| 13C NMR (C5 Signal) | ~150–154 ppm | ~162–167 ppm | N2-alkylation preserves better conjugation, deshielding C5. |

| 1H NMR (N-Me Signal) | Upfield (~4.1 ppm) | Downfield (~4.3 ppm) | Anisotropic effects of the ring current. |

| Polarity (TLC) | More Polar (Lower Rf) | Less Polar (Higher Rf) | N2 isomer has a lower dipole moment. |

*Note: Chemical shifts are approximate and solvent-dependent (CDCl3). Always use C5-13C shift for confirmation.

Experimental Protocols

Protocol A: High-Yield N2-Selective Methylation (Standard)

Best for: Generating bioisosteres for SAR studies (e.g., Sartan analogs).

Reagents:

-

Methyl Iodide (MeI) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-